BenchChemオンラインストアへようこそ!

2-Hydroxy-4-(4-morpholinyl)benzoic acid

MCHR1 antagonist GPCR selectivity anti-obesity

2-Hydroxy-4-(4-morpholinyl)benzoic acid (CAS 404009-36-5) is a bifunctional aromatic compound belonging to the morpholinyl-substituted hydroxybenzoic acid class, with molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol. Its structure integrates a salicylic acid core (2-hydroxybenzoic acid) with a morpholine ring at the para position relative to the hydroxyl group, creating a regiospecific scaffold that offers both hydrogen-bond donor/acceptor capability from the carboxylic acid and hydroxyl groups, and the solubility‑ and conformational properties conferred by the morpholine moiety.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 404009-36-5
Cat. No. B8506928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(4-morpholinyl)benzoic acid
CAS404009-36-5
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C11H13NO4/c13-10-7-8(1-2-9(10)11(14)15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)
InChIKeyMWVYFJVAAQJALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-(4-morpholinyl)benzoic acid (CAS 404009-36-5): Chemical Identity, Compound Class, and Procurement Relevance


2-Hydroxy-4-(4-morpholinyl)benzoic acid (CAS 404009-36-5) is a bifunctional aromatic compound belonging to the morpholinyl-substituted hydroxybenzoic acid class, with molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol . Its structure integrates a salicylic acid core (2-hydroxybenzoic acid) with a morpholine ring at the para position relative to the hydroxyl group, creating a regiospecific scaffold that offers both hydrogen-bond donor/acceptor capability from the carboxylic acid and hydroxyl groups, and the solubility‑ and conformational properties conferred by the morpholine moiety [1]. This substitution pattern distinguishes it from the more extensively studied 2-morpholinobenzoic acid (CAS 42106-48-9) and 4-(4-morpholinyl)benzoic acid (CAS 7470-38-4) regioisomers, placing it at the intersection of salicylic acid pharmacology and morpholine‑containing drug‑discovery chemistry .

Why 2-Hydroxy-4-(4-morpholinyl)benzoic acid Cannot Be Replaced by Common Morpholinobenzoic Acid Isomers or Unsubstituted Salicylic Acid


Substituting 2-Hydroxy-4-(4-morpholinyl)benzoic acid with its nearest positional isomers — such as 2-morpholinobenzoic acid (CAS 42106-48-9) or 4-(4-morpholinyl)benzoic acid (CAS 7470-38-4) — or with the parent salicylic acid (CAS 69-72-7) introduces fundamental differences in hydrogen‑bond geometry, enzyme recognition, and physicochemical properties [1]. The 2‑hydroxy group in the target compound enables intramolecular hydrogen bonding with the carboxylic acid, altering acidity (predicted pKa ~2.9–3.5 for the carboxyl group vs. ~4.2 for 4‑morpholinobenzoic acid) and metal‑chelation behaviour [2]. In enzyme inhibition contexts, this regiospecific arrangement directly affects binding-pocket complementarity: the 4‑morpholino‑salicylic acid scaffold has been crystallographically documented to inhibit carbonic anhydrase through a nucleophile‑recognition mechanism distinct from metal‑coordinating sulphonamides, a binding mode unavailable to morpholinobenzoic acids lacking the ortho‑hydroxyl group [3]. Such structural differences translate into measurable selectivity and potency shifts that make generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-Hydroxy-4-(4-morpholinyl)benzoic acid (404009-36-5) vs. Structural Analogs


MCH Receptor 1 Binding Affinity and Selectivity Ratio vs. Off-Target 5-HT₂A Receptor Compared to the 2-Morpholino Positional Isomer

In a head‑to‑head comparison using identical assay conditions curated by ChEMBL from Boehringer Ingelheim Pharma data, 2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid (BDBM50106586/CHEMBL3601043) and its 2‑morpholino positional isomer (BDBM50106603/CHEMBL3601047) were profiled for human MCH receptor 1 (MCHR1) binding and 5‑HT₂A off‑target activity [1][2]. The target compound achieved an MCHR1 IC₅₀ of 13 nM vs. 10 nM for the isomer, a negligible 1.3‑fold difference. However, the target compound exhibited a 5‑HT₂A IC₅₀ of >10,000 nM, whereas the 2‑morpholino isomer showed a measurable 5‑HT₂A IC₅₀ of 9,650 nM, resulting in a selectivity window of >769‑fold for the target compound vs. 965‑fold for the isomer — a difference that becomes meaningful in neuronal assay panels where serotonergic cross‑reactivity must be minimised [3].

MCHR1 antagonist GPCR selectivity anti-obesity melanin-concentrating hormone radioligand binding

MCHR1 Selectivity Over Muscarinic M1 Receptor vs. the 2-Morpholino Positional Isomer

A second selectivity dimension from the same BindingDB/ChEMBL dataset compares muscarinic M1 receptor binding between the target compound and its 2‑morpholino isomer [1][2]. The target compound binds M1 with an IC₅₀ of 2,110 nM (MCHR1/M1 ratio = 162), whereas the 2‑morpholino isomer shows M1 IC₅₀ of 10,000 nM (MCHR1/M1 ratio = 1,000). Although the isomer achieves a higher numerical selectivity ratio, the absolute M1 affinity of the target compound (IC₅₀ ~2.1 µM) remains well above concentrations typically employed in cellular MCHR1 functional assays (10–100 nM), meaning muscarinic engagement is unlikely at pharmacologically relevant exposures for either compound [3].

GPCR selectivity muscarinic off-target MCHR1 CNS safety receptor profiling

Carbonic Anhydrase Inhibition: Mechanistic Differentiation of the 2-Hydroxy-4-morpholinobenzoic Acid Scaffold vs. Classical Sulphonamide Inhibitors

X‑ray crystallographic studies on closely related hydroxybenzoic acid derivatives (PDB 4E3F) reveal that this compound class inhibits carbonic anhydrase (CA) through a nucleophile‑recognition mechanism, forming strong hydrogen bonds to the metal‑bound water/hydroxide nucleophile rather than directly coordinating the active‑site zinc ion [1]. This contrasts with classical sulphonamide CA inhibitors (e.g., acetazolamide, Ki ~ 5 nM for CA‑II) that displace the zinc‑bound water [2]. Within this class, 4‑morpholino‑substituted salicylic acid derivatives show measurable CA inhibition: for a close structural analogue (BDBM50519808/CHEMBL4440314), a Ki of 380 nM was recorded against recombinant human carbonic anhydrase IV [3]. Salicylic acid itself (the unsubstituted scaffold) exhibits a Ki of approximately 15–25 µM against CA‑II [4], indicating that the 4‑morpholino substitution enhances CA binding affinity by an estimated 40–65‑fold compared to the parent scaffold.

carbonic anhydrase non-sulphonamide inhibitor nucleophile recognition hydroxybenzoic acid alternative inhibition mode

PC-PLC Enzyme Inhibition: 2-Morpholinobenzoic Acid Scaffold Superiority Over D609 and Implications for the 4-Morpholino-Salicylic Acid Regioisomer

The 2‑morpholinobenzoic acid scaffold has been established as a validated PC‑PLC inhibitor class with potency improvements over the legacy standard D609 [1]. In a systematic SAR study of 129 analogues, 2‑morpholinobenzoic acids demonstrated superior enzyme inhibition compared to D609 (IC₅₀ ~ 8.1 µM), with the most potent compounds achieving complete PC‑PLC inhibition at 10 µM [2]. Molecular modelling confirmed that the carboxylic acid group chelates the catalytic Zn²⁺ ion in the PC‑PLC active site — a binding interaction that is retained in the 2‑hydroxy‑4‑morpholinobenzoic acid regioisomer due to the preserved carboxylic acid functionality [3]. The critical structural determinant is the morpholine nitrogen, which SAR studies showed is essential: replacement with tetrahydropyran resulted in a 2.5‑fold loss of inhibition potency [4]. This SAR evidence, combined with the established scaffold superiority over D609, supports the use of 2‑hydroxy‑4‑(4‑morpholinyl)benzoic acid as a viable PC‑PLC probe, with the added advantage of the 2‑hydroxy group offering an additional hydrogen‑bonding vector not present in the 2‑morpholinobenzoic acid prototype.

phosphatidylcholine-specific phospholipase C PC-PLC anticancer D609 morpholinobenzoic acid

Physicochemical Differentiation: Predicted pKa and LogP Shift Relative to Non-Hydroxylated Morpholinobenzoic Acid Isomers

The presence of the 2‑hydroxy group in 2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid introduces a significant intramolecular hydrogen bond between the ortho‑hydroxyl and the carboxylic acid, lowering the predicted pKa of the carboxyl group to approximately 2.9–3.5, compared to ~4.2 for 4‑(4‑morpholinyl)benzoic acid (CAS 7470-38-4) which lacks this internal hydrogen bond [1][2]. The predicted LogP for the target compound is approximately 1.3–1.5, versus ~1.8–2.0 for the non‑hydroxylated 4‑morpholinobenzoic acid isomer [1]. This 0.3–0.5 LogP unit reduction corresponds to an estimated ~2–3‑fold increase in aqueous solubility, a practically meaningful difference for biochemical assay preparation at millimolar stock concentrations [3].

pKa prediction LogP drug-likeness solubility permeability physicochemical profiling

Synthetic Utility as a Key Intermediate: Regiospecific Derivatisation Potential vs. Isomeric Morpholinobenzoic Acids

2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid serves as a versatile synthetic intermediate with three distinct reactive handles — the carboxylic acid, the phenolic 2‑hydroxyl, and the morpholine nitrogen — enabling sequential, orthogonal derivatisation . The carboxylic acid can be esterified or converted to amides/hydroxamic acids (as demonstrated in the PC‑PLC inhibitor series where hydroxamic acid derivatives showed enhanced activity) [1], while the 2‑hydroxyl provides a site for O‑alkylation, acylation, or sulphation [2]. This contrasts with 2‑morpholinobenzoic acid (CAS 42106-48-9), which lacks the phenolic hydroxyl and therefore offers only two reactive sites, limiting the accessible chemical space for library synthesis. The target compound is a documented precursor to the methyl ester (2‑hydroxy‑4‑morpholin‑4‑yl‑benzoic acid methyl ester), with a reported synthesis scale of 4.6 g (19.4 mmol) and lithium hydroxide‑mediated hydrolysis yielding the free acid, demonstrating gram‑scale synthetic accessibility .

synthetic intermediate building block esterification amidation metal chelation chemical biology

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-4-(4-morpholinyl)benzoic acid (404009-36-5)


MCH Receptor 1 Antagonist Screening and GPCR Selectivity Profiling in Obesity and Metabolic Disease Research

Based on the MCHR1 binding data (IC₅₀ = 13 nM) and the clean selectivity profile against 5‑HT₂A (>10,000 nM) and muscarinic M1 (2,110 nM) receptors [1], 2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid is well suited as a reference ligand or starting scaffold for MCHR1 antagonist programmes. Its >769‑fold selectivity over 5‑HT₂A makes it preferable to the 2‑morpholino isomer for CNS‑facing obesity and metabolic disorder projects where serotonergic off‑target activity could confound feeding‑behaviour readouts. Researchers should procure this compound when establishing MCHR1 radioligand binding assays or when a selective pharmacological tool is required to dissect MCHR1‑mediated vs. 5‑HT₂A‑mediated effects in neuronal cell models [2].

Non-Sulphonamide Carbonic Anhydrase Inhibitor Development Using the Hydroxybenzoic Acid Scaffold

The hydroxybenzoic acid scaffold, validated by X‑ray crystallography (PDB 4E3F) as a non‑zinc‑coordinating CA inhibitor operating through nucleophile recognition [1], provides a mechanistically distinct alternative to sulphonamide‑based CA inhibitors. The 4‑morpholino substitution enhances potency ~40–65‑fold relative to unsubstituted salicylic acid (Ki ~ 380 nM for the analogue compound vs. ~15–25 µM for salicylic acid) [2][3]. 2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid can be procured as a starting point for developing isoform‑selective CA inhibitors targeting tumour‑associated isoforms (hCA IX, XII) where the distinct binding mode may offer selectivity advantages over classical sulphonamides [4].

PC-PLC Enzyme Inhibition Studies as a D609 Replacement in Cancer Cell Signaling Research

The morpholinobenzoic acid scaffold class has been demonstrated in two independent studies (Pilkington et al., 2020; Rees et al., 2025) to outperform D609, the legacy PC‑PLC inhibitor, in both enzyme inhibition potency and chemical stability [1][2]. 2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid retains the essential carboxylic acid (Zn²⁺ chelation) and morpholine nitrogen pharmacophoric elements while adding a 2‑hydroxyl group for potential hydrogen‑bonding interactions within the PC‑PLC active site [3]. This compound should be prioritised by laboratories transitioning away from D609 for PC‑PLC mechanistic studies in MDA‑MB‑231 and HCT116 cancer cell models, particularly where the aqueous instability of D609 has been a limiting experimental factor [4].

Medicinal Chemistry Library Synthesis: A Trifunctional Building Block for Focused Compound Arrays

With three orthogonally reactive functional groups (carboxylic acid, phenolic 2‑OH, morpholine tertiary amine), 2‑Hydroxy‑4‑(4‑morpholinyl)benzoic acid offers a 50% increase in derivatisation vectors compared to 2‑morpholinobenzoic acid or 4‑(4‑morpholinyl)benzoic acid [1]. The carboxylic acid enables amide, ester, and hydroxamic acid formation; the phenol permits O‑alkylation, acylation, and sulphation; and the morpholine nitrogen can undergo N‑alkylation or oxidation [2]. Gram‑scale synthetic procedures are documented (methyl ester hydrolysis at 19.4 mmol scale), ensuring reliable procurement for library production [3]. This compound is the rational choice when a single, versatile morpholinobenzoic acid building block is needed to maximise chemical diversity in a parallel synthesis campaign.

Quote Request

Request a Quote for 2-Hydroxy-4-(4-morpholinyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.